The 6-Bromoindole Moiety Confers Superior bCSE Inhibitor Potency vs. Alternative Scaffolds
In a study developing novel bCSE inhibitors, derivatives bearing the 6-bromoindole group were identified as the most active compounds. This is in direct comparison to molecules based on other heteroarylmethyl scaffolds, which were also synthesized and evaluated [1]. The 6-bromoindole-containing compounds achieved IC50 values in the midmicromolar range against bCSE, while maintaining high selectivity over the human ortholog (hCSE) [1]. The study explicitly states that the 6-bromoindole group was crucial for this activity profile, with compound 3i demonstrating potentiating activity in in vivo infection models [1].
| Evidence Dimension | Inhibitory Potency (bCSE) |
|---|---|
| Target Compound Data | IC50 in the midmicromolar range |
| Comparator Or Baseline | Other (heteroarylmethyl)benzoic acid derivatives without the 6-bromoindole group |
| Quantified Difference | 6-bromoindole derivatives were the most active among all series evaluated |
| Conditions | In vitro enzymatic assay against recombinant bCSE |
Why This Matters
This confirms the 6-bromoindole core as a privileged scaffold for bCSE inhibition, making its acetic acid derivative the preferred starting material for this validated antimicrobial strategy.
- [1] Golovina, A., et al. (2024). (Heteroarylmethyl)benzoic Acids as a New Class of Bacterial Cystathionine γ-Lyase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling. ACS Infectious Diseases, 10(6), 2127-2150. View Source
